molecular formula C12H16S B14399208 {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene CAS No. 88218-81-9

{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene

Cat. No.: B14399208
CAS No.: 88218-81-9
M. Wt: 192.32 g/mol
InChI Key: VTSPQXUPQSZCGM-UHFFFAOYSA-N
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Description

{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a vinyl group and a sulfanyl group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene typically involves the reaction of 2-methylpropyl mercaptan with a vinylbenzene derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the vinyl group can participate in polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {2-[(2-Methylpropyl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of a vinyl group.

    {2-[(2-Methylpropyl)sulfanyl]propyl}benzene: Similar structure but with a propyl group instead of a vinyl group.

Uniqueness

{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene is unique due to the presence of both a vinyl group and a sulfanyl group attached to a benzene ring

Properties

CAS No.

88218-81-9

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)ethenylbenzene

InChI

InChI=1S/C12H16S/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

VTSPQXUPQSZCGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC=CC1=CC=CC=C1

Origin of Product

United States

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